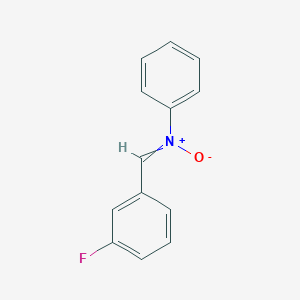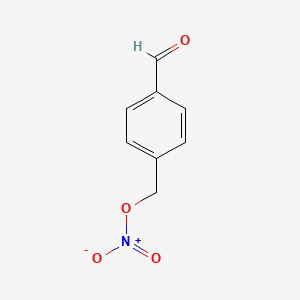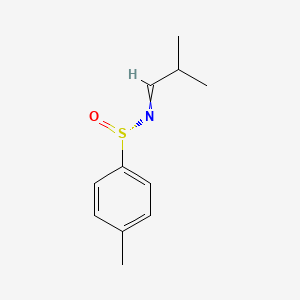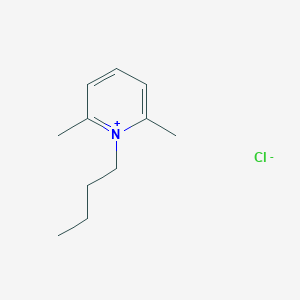
1-Butyl-2,6-dimethylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,6-dimethylpyridin-1-ium chloride is an organic compound with the chemical formula C11H18ClN. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and various organic solvents .
Métodos De Preparación
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2,6-dimethylpyridine with butyl chloride in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Butyl-2,6-dimethylpyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-2,6-dimethylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization, alkylation, and condensation reactions.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2,6-dimethylpyridin-1-ium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of biomolecules, such as proteins and nucleic acids, leading to changes in their function. It can also act as a catalyst by stabilizing transition states and intermediates in chemical reactions .
Comparación Con Compuestos Similares
1-Butyl-2,6-dimethylpyridin-1-ium chloride can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a similar structure but contains an imidazolium ring instead of a pyridinium ring. It has different solubility and thermal stability properties.
1-Butyl-2,4-dimethylpyridin-1-ium chloride: This compound has a similar structure but with different methyl group positions. It has slightly different reactivity and solubility properties.
1-Butyl-2,6-diethylpyridin-1-ium chloride: This compound has ethyl groups instead of methyl groups, leading to different steric and electronic effects.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields.
Propiedades
Número CAS |
469885-76-5 |
|---|---|
Fórmula molecular |
C11H18ClN |
Peso molecular |
199.72 g/mol |
Nombre IUPAC |
1-butyl-2,6-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NKHYCSWSTRVGRS-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+]1=C(C=CC=C1C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



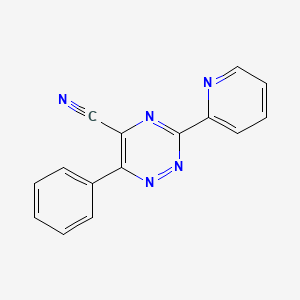
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
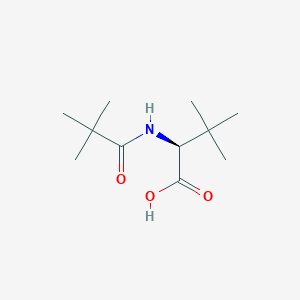

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
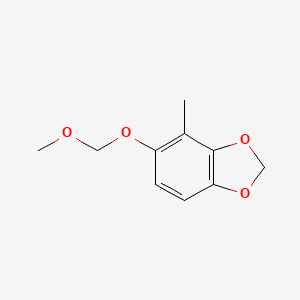
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
